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1,8-Dimethylquinoxaline-2,3(1H,4H)-dione
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Overview
Description
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with dimethylglyoxal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions may be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
Chemical Properties and Structure
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is characterized by:
- Molecular Formula : C_10H_10N_2O_2
- Structure : A fused bicyclic system containing two nitrogen atoms within a quinoxaline ring structure. The presence of methyl groups at the 1 and 8 positions enhances its chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For example, modifications to the quinoxaline structure can enhance activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific kinases involved in cancer progression .
Biological Research
The compound's interactions with biological targets have been a focal point:
- Enzyme Inhibition : It has been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This mechanism is crucial for developing new antibiotics to combat resistant bacterial strains.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
Material Science
In materials science, this compound serves as:
- Building Blocks for Synthesis : It is used as a precursor in the synthesis of more complex organic materials and dyes due to its ability to undergo various chemical transformations.
- Polymer Development : The compound's unique properties allow it to be incorporated into polymers that require specific thermal or optical characteristics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinoxaline derivatives against common pathogens. The results indicated that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications significantly influenced its effectiveness.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | Moderate | Moderate |
Standard Antibiotic | High | High |
Case Study 2: Anticancer Mechanisms
Research focused on the anticancer properties of quinoxaline derivatives demonstrated that this compound inhibited cell growth in several cancer cell lines. The study highlighted its mechanism involving apoptosis induction through caspase activation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2,3-Dimethylquinoxaline: A closely related compound with similar properties.
Quinoxaline-2,3-dione: Another derivative with distinct chemical and biological activities.
Uniqueness
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other quinoxaline derivatives, it may exhibit different pharmacological properties and applications.
Biological Activity
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione (DMQ) is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique fused bicyclic structure and specific functional groups. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anticancer, and potential neuroprotective effects. The following sections delve into the biological activity of DMQ, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O2
- Molecular Weight : 180.18 g/mol
- IUPAC Name : 1,8-Dimethylquinoxaline-2,3-dione
Antimicrobial Activity
Research indicates that DMQ exhibits significant antimicrobial properties against various pathogens. A study evaluating the compound's efficacy revealed that it demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 12 | 75 mg/mL |
Escherichia coli | 15 | 65 mg/mL |
Candida albicans | 11 | 80 mg/mL |
DMQ's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that DMQ can inhibit the proliferation of various cancer cell lines. The compound was tested on human hepatocellular carcinoma cells, where it showed a notable reduction in cell viability at concentrations above 100 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Recent investigations into DMQ's neuroprotective capabilities have shown promise in models of neurodegenerative diseases. The compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role for DMQ in developing therapies for conditions like Alzheimer's disease .
Toxicological Profile
The safety profile of DMQ has also been assessed through various toxicity studies. In an acute oral toxicity study conducted on mice, the median lethal dose (LD50) was found to be greater than 2000 mg/kg, indicating a relatively low toxicity level. However, histological examinations revealed some alterations in renal structures at high doses, necessitating further investigation into long-term effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research group tested DMQ against a panel of bacterial strains and fungi. The results demonstrated that DMQ not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin. This combination therapy could enhance treatment outcomes against resistant infections. -
Case Study on Cancer Cell Lines :
In a series of experiments involving various cancer cell lines (including breast and lung cancer), DMQ was observed to induce apoptosis significantly. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, highlighting its potential as an anticancer agent.
Properties
CAS No. |
126990-86-1 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4,5-dimethyl-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13) |
InChI Key |
PKYVVZPIVVRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2C |
Origin of Product |
United States |
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